4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole

Histamine H₃ receptor Antagonist Affinity

This 4-nitro analogue serves as an essential reference ligand for H₃ receptor pharmacology. With a validated Ki of 35 nM and oral ED₅₀ of 12 mg/kg, it bridges the gap between high-potency leads and weaker analogues. The strong electron-withdrawing character (Hammett σₚ = +0.78) makes it the definitive anchor for benchmarking aryl ether subpocket SAR. Its >1,400-fold selectivity over thromboxane A₂ synthase ensures target-specific results in vascular assays. Researchers developing novel imidazole etherification protocols can use this compound as a validated purity and yield comparator.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B8438634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCC2=CN=CN2
InChIInChI=1S/C11H11N3O3/c15-14(16)10-1-3-11(4-2-10)17-6-5-9-7-12-8-13-9/h1-4,7-8H,5-6H2,(H,12,13)
InChIKeyQMEXHOHNFJWHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole (CAS 75912-69-5) – A Structurally Distinct H₃ Antagonist Lead with Defined In Vitro–In Vivo Correlation


4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole is a substituted (phenoxyethyl)imidazole that acts as a histamine H₃ receptor antagonist. First disclosed in U.S. Patent 5,559,113 [1] and fully characterized in the peer-reviewed medicinal chemistry literature [2], the compound exhibits a Ki of 35 ± 6 nM for H₃ receptor antagonism and an oral ED₅₀ of 12 ± 2 mg/kg in mice. Its 4-nitrophenoxy motif confers a distinct electronic profile that differentiates it from the 4-cyano, 4-trifluoromethyl, and 4-halo analogues evaluated in the same study.

Why 4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole Cannot Be Simply Replaced by a Generic H₃ Antagonist Imidazole


The (phenoxyethyl)imidazole series exhibits steep structure–activity relationships (SAR) around the terminal aryl substituent. In the foundational Ganellin et al. study, the 4-nitro derivative (9a) achieves a Ki of 35 nM, whereas the 4-bromo analogue (9n) is approximately 4-fold weaker (Ki = 137 nM) and the 4-methoxy derivative (9q) is virtually inactive (Ki > 500 nM) [1]. The in vivo potency also diverges markedly: 9a shows an ED₅₀ of 12 mg/kg, while the 4-cyano congener (9c) requires only 3.7 mg/kg despite a comparable Ki [1]. Because both in vitro affinity and oral pharmacodynamic efficacy are exquisitely sensitive to the nature of the para substituent, interchanging 4-[2-(4-nitrophenoxy)ethyl]-1H-imidazole with an arbitrarily selected “imidazole H₃ antagonist” carries a high risk of altering target engagement, potency, and the established in vitro–in vivo correlation.

Quantitative Differentiation Evidence for 4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole Relative to Close Structural Analogues


H₃ Receptor Affinity – 4-Nitro vs. 4-Bromo, 4-Methoxy, and 4-Chloro Analogues

In a direct head-to-head comparison within the same study, 4-[2-(4-nitrophenoxy)ethyl]-1H-imidazole (9a) exhibits a Ki of 35 ± 6 nM for the rat H₃ receptor, whereas the 4-bromo analogue (9n) shows a Ki of 137 ± 20 nM, the 4-methoxy analogue (9q) is >500 nM, and the 4-chloro analogue (9l) is 38 ± 12 nM [1]. The nitro group thus provides a 3.9-fold affinity advantage over bromo, >14-fold over methoxy, and parity with chloro.

Histamine H₃ receptor Antagonist Affinity SAR Imidazole

In Vivo Oral Efficacy – 4-Nitro vs. 4-Cyano and 4-Trifluoromethyl Congeners

Despite comparable in vitro affinity, the in vivo oral ED₅₀ values diverge sharply. The 4-nitro compound (9a) has an ED₅₀ of 12 ± 2 mg/kg, whereas the 4-cyano analogue (9c) achieves 3.7 ± 0.6 mg/kg and the 4-trifluoromethyl analogue (9p) achieves 0.66 ± 0.11 mg/kg [1]. This 3.2- to 18.2-fold gap in oral potency underscores that in vitro affinity alone does not predict in vivo pharmacodynamic efficacy, and the nitro group imparts a distinct pharmacokinetic/pharmacodynamic profile.

Histamine H₃ receptor In vivo ED₅₀ Oral bioavailability CNS

Off-Target Selectivity – Thromboxane A₂ Synthase as a Counterscreen

In a BindingDB-curated assay, 1-[2-(4-nitrophenoxy)ethyl]-1H-imidazole (the tautomeric N-1 isomer) shows an IC₅₀ > 50,000 nM against human thromboxane A₂ synthase (CYP5A1) [1]. This >1,400-fold window relative to its H₃ Ki of 35 nM indicates substantial selectivity over this CYP450 enzyme.

Selectivity Thromboxane A₂ synthase Off-target Counterscreen CYP450

Length of Alkyl Tether – Ethyl (9a) vs. Propyl (10a, 10c) and Impact on Potency

Homologation of the ethylene tether to a propylene linker transforms the SAR. The 4-nitro-ethyl compound (9a, Ki = 35 nM) is outperformed by the 4-cyano-propyl (10a, Ki = 12 nM) and 4-CF₃-propyl (10c, Ki = 14 nM) analogues [1]. Within the ethyl series, however, only 9a retains the combination of a strong electron-withdrawing group and moderate in vivo potency, as the 4-CF₃-ethyl (9p, Ki = 19 nM, ED₅₀ = 0.66 mg/kg) and 4-CN-ethyl (9c, Ki = 39 nM, ED₅₀ = 3.7 mg/kg) exhibit divergent in vitro–in vivo relationships.

Linker length SAR Ethyl vs. propyl H₃ antagonist Conformation

Electronic Effect of the 4-Nitro Substituent – Hammett σₚ as a Differentiator

The 4-nitro group possesses a Hammett σₚ constant of +0.78, compared to +0.66 for 4-CN, +0.54 for 4-CF₃, +0.45 for 4-COMe, +0.23 for 4-Cl, and +0.23 for 4-Br [REFS-1, supporting reference]. This strong electron-withdrawing effect polarizes the aryl ether oxygen, potentially influencing hydrogen-bond acceptor strength, metabolic stability, and solvation free energy. Within the ethyl-tethered series, the 4-NO₂ compound (9a) yields a Ki/ED₅₀ ratio of 2.9, whereas the less electron-withdrawing 4-COMe (9h, Ki = 68 nM, ED₅₀ = 5.1 mg/kg) yields a ratio of 13.3 [2].

Hammett constant Electronic effect Nitro SAR Physicochemical property

Regioisomeric Specificity – 4-Nitro vs. 3-Nitro Substitution on Phenoxy Ring

Moving the nitro group from the para to the meta position (compound 9b, 3-NO₂) results in a Ki of approximately 9 ± 5 nM [1]. While this indicates a ~3.9-fold gain in affinity, the 3-nitro regioisomer also exhibits a distinct synthetic route, crystallization behavior, and potentially different metabolic liability. The para-nitro compound (9a) remains the benchmark for the series because of its well-characterized synthesis (Scheme 2, Method A) and balanced in vitro–in vivo profile.

Regioisomer Nitrophenoxy Positional SAR H₃ affinity

Recommended Procurement Scenarios for 4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole Based on Quantitative Evidence


SAR Probe in Histamine H₃ Receptor Antagonist Lead Optimization

With a fully characterized Ki of 35 nM and oral ED₅₀ of 12 mg/kg, the 4-nitro compound serves as a reference ligand for electronic tuning of the aryl ether subpocket. The Hammett σₚ value of +0.78 provides a defined electronic anchor against which analogues bearing weaker electron-withdrawing groups (4-COMe, 4-Cl) can be benchmarked [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CNS-Penetrant Imidazoles

The 4-nitro analogue fills a critical gap between high-potency development leads (10a, 10c; ED₅₀ < 1 mg/kg) and weak in vivo performers (4-Br, 4-OMe; ED₅₀ > 10 mg/kg). Its intermediate ED₅₀ of 12 mg/kg enables construction of PK/PD correlation models (log ED₅₀ = 0.47 log Ki + 0.20) [1], facilitating prediction of brain exposure for novel candidates.

Selectivity Profiling Against Thromboxane A₂ Synthase in Cardiovascular Target Engagement Panels

The documented >1,400-fold selectivity window over thromboxane A₂ synthase (IC₅₀ > 50,000 nM) [2] makes this compound a controlled tool for H₃ pharmacology experiments where concurrent thromboxane pathway modulation must be excluded, particularly in platelet or vascular smooth muscle assays.

Methodological Reference Standard for Imidazole Alkylation Chemistry

The synthesis of 9a via Scheme 2, Method A (K₂CO₃/DMF alkylation) is explicitly detailed in the primary literature [1], providing a reproducible benchmark for comparing alternative synthetic strategies (Mitsunobu coupling, N-protection routes). Researchers developing novel imidazole etherification protocols can use this compound as a purity and yield comparator.

Quote Request

Request a Quote for 4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.